m-Methylphenylacetonitrile is a bioactive chemical.
Synthesis Analysis
Reaction of 3-Methylbenzyl halide with a cyanide source: This classical approach involves substituting a halide on the benzyl position with a cyanide group. A suitable cyanide source like sodium cyanide or potassium cyanide can be used [].
Cyanide-catalyzed Imino-Stetter Reaction:
The cyanide-catalyzed imino-Stetter reaction, employed in the synthesis of rucaparib [], highlights the potential reactivity of the nitrile group in 3-Methylbenzyl cyanide. The reaction involves the addition of an imine to an α,β-unsaturated compound, forming a new carbon-carbon bond. In the context of 3-Methylbenzyl cyanide, it could be used to generate substituted indoles or other heterocyclic compounds.
Hydrodehalogenation Reactions:
While not directly related to 3-Methylbenzyl cyanide, the study on carbene PEPPSI-palladium complexes as catalysts for hydrodehalogenation reactions [] highlights the potential for modifying the benzene ring. Although 3-Methylbenzyl cyanide doesn't contain halogens, it suggests that the ring could be further functionalized via various catalytic reactions.
Compound Description: 2-Morpholino-2-(3,4,5-trimethoxyphenyl)acetonitrile (C15H20N2O4) is an α-aminonitrile synthesized through a silica sulfuric acid-catalyzed Strecker reaction using 3,4,5-trimethoxybenzaldehyde, morpholine, and a cyanide source []. This compound is characterized by its crystallographic properties, crystallizing in a monoclinic system with the P21/a space group [].
Compound Description: [3-(4-Methylphenyl)-5-isoxazolyl]acetonitrile (C12H10N2O) is synthesized via the reaction of 6-(4-methylphenyl)-4-thiomethyl-2-oxo-2H-pyran-3-carbonitrile and hydroxylamine hydrochloride []. It features an isoxazole ring linked to an acetonitrile moiety.
Compound Description: 2-{[2-Methyl-3-(2-methylphenyl)-4-oxo-3,4-dihydroquinazolin-8-yl]oxy}acetonitrile (C18H15N3O2) is characterized by its almost planar fused ring system and an acetonitrile group positioned syn to the methyl substituent of the tolyl ring []. This compound exhibits supramolecular layer formation in its crystal structure due to various intermolecular interactions [].
Compound Description: This compound is synthesized by reacting perfluorotoluene with tetrabutylammonium cyanide in anhydrous THF []. It is a yellow solid that exhibits bright green fluorescence with specific excitation and emission maxima [].
Fluorobenzoyl acetonitrile
Compound Description: Fluorobenzoyl acetonitrile is a key intermediate in the synthesis of Blonanserin, an atypical antipsychotic medication [].
Relevance: Fluorobenzoyl acetonitrile serves as a valuable intermediate in the multi-step synthesis of 3-Methylbenzyl cyanide. This intermediate highlights the importance of strategic synthetic routes in organic chemistry to achieve the desired target molecule [].
p-Fluorophenyl acrylonitrile
Compound Description: p-Fluorophenyl acrylonitrile is an intermediate compound synthesized in the process of producing fluorobenzoyl acetonitrile, a key precursor for Blonanserin [].
Relevance: p-Fluorophenyl acrylonitrile serves as a crucial intermediate in the synthesis of 3-Methylbenzyl cyanide. This intermediate emphasizes the significance of stepwise synthesis and the utilization of appropriate reagents in organic chemistry to effectively achieve the target molecule [].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Milfasartan is a nonpeptide angiotensin II receptor antagonist with antihypertensive activity. Milfasartan selectively competes with angiotensin II for the binding of the angiotensin II (AT1) receptor subtype 1 in vascular smooth muscle, thereby blocking angiotensin II-mediated vasoconstriction resulting in vascular dilatation. In addition, the antagonistic effect on AT1 in the adrenal gland, prevents angiotensin II-induced stimulation of aldosterone synthesis and secretion by the adrenal cortex. This blocks the effects of aldosterone leading to an increase in sodium excretion and water and eventually a reduction in plasma volume and blood pressure.
Milbemycin Oxime can potentiate glutamate and GABA-gated chloride-channel opening and is used as a nematocide and insecticide in veterinary medicine. Milbemycin oxime is a veterinary drug from the group of milbemycins, used as a broad spectrum antiparasitic. It is active against worms (anthelmintic), insects (insecticide) and mites (miticide). Milbemycin oxime is a semi-synthetic macrocyclic lactone prepared by the oxidation and oximation of an 80:20 ratio of milbemycin A3 and A. Like avermectins, milbemycins are products of fermentation by Streptomyces species. They have a similar mechanism of action, but a longer half-life than the avermectins. Milbemycin oxime is produced by Streptomyces hygroscopicus aureolacrimosus. It opens glutamate sensitive chloride channels in neurons and myocytes of invertebrates, leading to hyperpolarisation of these cells and blocking of signal transfer.
Miliusol is a natural anti-tumor agent, demonstrating with tumor inhibitory efficacy comparable or even superior to the mainstay chemotherapeutics paclitaxel or fluorouracil.
Milrinone is a member of the class of bipyridines that is 2-pyridone which is substituted at positions 3, 5, and 6 by cyano, pyrid-4-yl, and methyl groups, respectively. It is used (particularly intravenously, as the lactate) for the short-term management of severe heart failure. It has a role as an EC 3.1.4.17 (3',5'-cyclic-nucleotide phosphodiesterase) inhibitor, a platelet aggregation inhibitor, a vasodilator agent and a cardiotonic drug. It is a pyridone, a nitrile and a member of bipyridines. Heart failure is a multifactorial condition that affects roughly 1-2% of the adult population. Often the result of long-term myocardial ischemia, cardiomyopathy, or other cardiac insults, heart failure results from an inability of the heart to perfuse peripheral tissues with sufficient oxygen and metabolites, resulting in complex systemic pathologies. Heart failure is underpinned by numerous physiological changes, including alteration in β-adrenergic signalling and cyclic adenosine monophosphate (cAMP) production, which affects the heart's contractile function and cardiac output. Milrinone is a second-generation bipyridine phosphodiesterase (PDE) inhibitor created through chemical modification of [amrinone]. As a PDE-III inhibitor, milrinone results in increased cAMP levels and improves cardiac function and peripheral vasodilation in acute decongested heart failure. Milrinone was originally synthesized at the Sterling Winthrop Research Institute in the 1980s. It was approved by the FDA on December 31, 1987, and was marketed under the trademark PRIMACOR® by Sanofi-Aventis US before being discontinued. Milrinone is a Phosphodiesterase 3 Inhibitor. The mechanism of action of milrinone is as a Phosphodiesterase 3 Inhibitor. Milrinone is a cardiovascular bipyridine agent and phosphodiesterase (PDE) III inhibitor, with positive inotropic and vasodilator activities. Upon administration, milrinone selectively inhibits PDE-mediated degradation of cyclic adenosine monophosphate (cAMP) in the heart and vascular muscles, thereby increasing cAMP and activates protein kinase A (PKA). This leads to phosphorylation of calcium ion channels and improve myocardium contractile force. Milrinone also causes vasodilation in arteriolar and venous vascular smooth muscle. A positive inotropic cardiotonic agent with vasodilator properties. It inhibits cAMP phosphodiesterase type 3 activity in myocardium and vascular smooth muscle. Milrinone is a derivative of amrinone and has 20-30 times the inotropic potency of amrinone. See also: Milrinone Lactate (has salt form).
Milveterol, also known as GSK159797, is a long-acting β(2)-adrenoceptor agonist and potentially useful for the treatment of chronic obstructive pulmonary disease (COPD).
Milrinone Lactate is the lactate salt form of milrinone, a cardiovascular bipyridine agent and phosphodiesterase (PDE) III inhibitor, with positive inotropic and vasodilator activities. Upon administration, milrinone selectively inhibits PDE-mediated degradation of cyclic adenosine monophosphate (cAMP) in the heart and vascular muscles, thereby increasing cAMP and activates protein kinase A (PKA). This leads to phosphorylation of calcium ion channels and improve myocardium contractile force. Milrinone also causes vasodilation in arteriolar and venous vascular smooth muscle. A positive inotropic cardiotonic agent with vasodilator properties. It inhibits cAMP phosphodiesterase type 3 activity in myocardium and vascular smooth muscle. Milrinone is a derivative of amrinone and has 20-30 times the inotropic potency of amrinone. See also: Milrinone (has active moiety).